molecular formula C21H25N3O2 B10981153 1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide

1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10981153
M. Wt: 351.4 g/mol
InChI Key: FNMIVDGSFCODGU-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a naphthalene moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the naphthalene group, and the final carboxamide formation. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Naphthalene Group: This can be achieved through a nucleophilic substitution reaction where a naphthalene derivative reacts with an appropriate leaving group.

    Carboxamide Formation: The final step involves the reaction of the intermediate compound with an amine or ammonia to form the carboxamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the naphthalene and pyrazole rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-3-(2-methylpropyl)-N-[2-(naphthalen-1-yloxy)ethyl]-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:

    1-methyl-3-(2-methylpropyl)benzene: This compound shares a similar structural motif but lacks the naphthalene and carboxamide groups, resulting in different chemical and biological properties.

    methyl 2-(naphthalen-1-yloxy)propanoate: This compound contains the naphthalene group but differs in its overall structure and functional groups, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities not found in the similar compounds mentioned above.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-methyl-5-(2-methylpropyl)-N-(2-naphthalen-1-yloxyethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H25N3O2/c1-15(2)13-17-14-19(24(3)23-17)21(25)22-11-12-26-20-10-6-8-16-7-4-5-9-18(16)20/h4-10,14-15H,11-13H2,1-3H3,(H,22,25)

InChI Key

FNMIVDGSFCODGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)NCCOC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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